Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate is a compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, a fluoropyridine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 2-fluoropyridine with piperidine derivatives under specific conditions. One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . The fluoropyridine moiety enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but with a pyrazine ring instead of a fluoropyridine ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a methylpyridine moiety instead of a fluoropyridine moiety.
Uniqueness
Ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
460094-86-4 |
---|---|
Molecular Formula |
C14H19FN2O2 |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-14(18)12-4-7-17(8-5-12)10-11-3-6-16-13(15)9-11/h3,6,9,12H,2,4-5,7-8,10H2,1H3 |
InChI Key |
NVSZMEGCWNLQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.